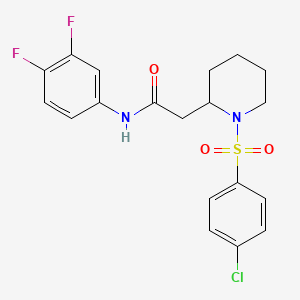
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19ClF2N2O3S and its molecular weight is 428.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A piperidine ring
- A sulfonyl group attached to a chlorophenyl moiety
- An acetamide group linked to a difluorophenyl substituent
Molecular Formula and Weight
- Molecular Formula : C21H25ClF2N2O3S
- Molecular Weight : 428.9 g/mol
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity
- Enzyme Inhibition
- Anticancer Properties
- Hypoglycemic Effects
- Diuretic Action
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Enzyme Binding : The compound binds to enzymes such as AChE, inhibiting their activity and thus affecting neurotransmitter levels.
- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially modulating physiological responses.
Study 1: Antibacterial Screening
A series of synthesized piperidine derivatives were tested for antibacterial activity. The results showed that compounds similar to this compound exhibited moderate to strong activity against several bacterial strains. The most active compounds demonstrated IC50 values as low as 0.63 µM against AChE .
Study 2: Enzyme Inhibition
In a study evaluating enzyme inhibitors, several derivatives were found to effectively inhibit urease with IC50 values ranging from 0.5 µM to 5 µM. This suggests that modifications in the piperidine structure can enhance enzyme inhibitory properties .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Contains oxadiazole moiety | Antibacterial and enzyme inhibition |
| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative | Anticancer activity |
| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure | Antimicrobial properties |
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-13-4-7-16(8-5-13)28(26,27)24-10-2-1-3-15(24)12-19(25)23-14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMSXNCTVACJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














